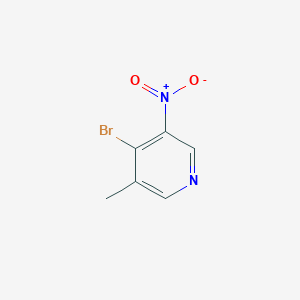

2-(8-ブロモ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトニトリル

説明

“2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a chemical compound that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .

Synthesis Analysis

The synthesis of similar compounds has been accomplished by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media under dynamic pH control . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .

Molecular Structure Analysis

The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides .

科学的研究の応用

抗菌剤

1,4-ベンゾジオキサン部分を有する化合物、例えば2-(8-ブロモ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトニトリルは、抗菌特性について研究されてきました。 それらは、大腸菌や枯草菌などの病原性細菌のバイオフィルム形成を阻害することが知られています 。ベンゾジオキサン環とその誘導体の存在は、有意な抗菌活性を示すことが関連付けられており、この化合物は新しい抗菌薬の開発のための候補となっています。

溶血活性

これらの化合物の溶血活性も、科学研究の関心の対象となっています。溶血とは、赤血球の破壊を指し、この活性を研究することで、新しい医薬品の細胞毒性を評価するのに役立ちます。 2-(8-ブロモ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトニトリルの誘導体は、軽度の細胞毒性を示し、安全な抗菌剤としての可能性を示唆しています .

抗炎症用途

ベンゾジオキサン環系は、その抗炎症特性で知られています。これは、新しい抗炎症薬の開発において、この化合物を興味深いものにします。 この分野での応用は、炎症を特徴とする状態の治療につながる可能性があります .

抗がん研究

腫瘍学の分野では、ベンゾジオキサン構造を持つ化合物が、抗がん剤としての可能性について調査されてきました。 癌細胞の増殖を阻害する能力は、2-(8-ブロモ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトニトリルを、癌治療戦略におけるさらなる研究の対象となる化合物にします .

アルツハイマー病治療

研究では、スルホンアミド誘導体(これは、私たちが関心を持っている化合物と類似の構造を共有しています)が、アルツハイマー病の治療に役立つ可能性があることが示されています。 この化合物は、疾患の進行に関与する酵素を阻害する可能性があり、治療的応用の有望な道です .

抗肝毒性活性

ベンゾジオキサン環を持つ化合物は、抗肝毒性剤としての可能性を示しており、肝臓を有毒物質から保護することができます。 この応用は、肝臓疾患の治療の開発において特に関連しています .

CNS関連活性

最後に、ベンゾジオキサン誘導体の中枢神経系(CNS)活性は、関心の分野です。 これらの化合物は、CNS関連の機能に影響を与える可能性があり、神経疾患の新しい治療法につながる可能性があります .

作用機序

Target of Action

Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets including bacterial enzymes, HIV protease, carbonic anhydrase, and more .

Mode of Action

Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through the formation of hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Similar compounds have been reported to inhibit bacterial biofilm formation, suggesting that they may interfere with bacterial communication and adhesion pathways .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

生化学分析

Biochemical Properties

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction between 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile and these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.

Cellular Effects

The effects of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it inhibits biofilm formation and exhibits mild cytotoxicity, making it a potential candidate for antibacterial therapy . Additionally, 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and biofilm formation.

Dosage Effects in Animal Models

The effects of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired antibacterial activity without causing toxicity.

Metabolic Pathways

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. This compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways . These interactions result in alterations in the overall metabolic profile of the cells.

Transport and Distribution

The transport and distribution of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile within cells influence its activity and function .

Subcellular Localization

The subcellular localization of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an important factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile within subcellular compartments influences its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWOWSKYNMHXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)